Benzenesulfonic acid
Overview
Description
Mechanism of Action
Target of Action
Benzenesulfonic acid, an organosulfur compound, is the simplest aromatic sulfonic acid . It is often used in the form of its metal or amine salts, serving as a counterion for cationic pharmaceuticals .
Mode of Action
The primary interaction of this compound is through its strong acidity, with a pKa of -2.8 . It is almost fully dissociated in water . The sulfonic acid group in the molecule can form hydrogen bonds with other molecules, influencing its reactivity. The sulfonation of benzene, a key reaction involving this compound, is an example of aromatic sulfonation, which is one of the most important reactions in industrial organic chemistry .
Biochemical Pathways
This compound participates in the sulfonation of benzene, a significant reaction in industrial organic chemistry . This reaction involves the addition of a sulfonic acid functional group to a benzene ring . The product of this reaction, this compound, can undergo further reactions typical of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .
Pharmacokinetics
Given its high water solubility , it is likely to be rapidly absorbed and distributed in the body. Its strong acidity may influence its absorption and distribution. The compound’s metabolism and excretion would depend on its specific chemical form and the presence of other compounds.
Result of Action
The molecular and cellular effects of this compound are primarily due to its strong acidity and reactivity. It can cause severe skin burns and eye damage . In industrial applications, this compound is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts, usually sodium .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the sulfonation reaction is reversed above 220°C . The compound’s strong acidity means that it will be fully dissociated in aqueous solutions, and this can be influenced by the pH of the environment . Its reactivity and potential for causing burns and eye damage mean that it must be handled with care, using appropriate safety measures .
Biochemical Analysis
Biochemical Properties
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives this compound anhydride . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .
Molecular Mechanism
This compound, being a strong acid, is almost fully dissociated in water
Preparation Methods
Benezenesulfonate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions . Industrial production methods include continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) and azeotropic removal of reaction water .
Chemical Reactions Analysis
Benezenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Benezenesulfonate can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted benzenesulfonates
Hydrolysis: Acid hydrolysis at elevated temperatures yields benzene and sulfuric acid.
Scientific Research Applications
Benezenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and surfactants.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Comparison with Similar Compounds
Benezenesulfonate is similar to other sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid. it is unique due to its simpler structure and higher acidity. Similar compounds include:
p-Toluenesulfonic acid: Used as a catalyst in organic synthesis.
Sulfanilic acid: Used in the synthesis of azo dyes.
Alkylbenzene sulfonates: Widely used as surfactants in detergents
Benezenesulfonate’s simplicity and strong acidic properties make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSXLGNVWSONIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19855 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |
Record name | Benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9024568 | |
Record name | Benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19855 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3840 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
190 °C | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
113 °C | |
Record name | Benzenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3840 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19855 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 (47 °C) | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.5 | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000236 [mmHg] | |
Record name | Benzenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3840 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |
CAS No. |
98-11-3 | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19855 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685928Z18A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19855 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzenesulfonic acid?
A1: this compound has the molecular formula C6H6O3S and a molecular weight of 158.18 g/mol.
Q2: Are there any spectroscopic data available for this compound and its derivatives?
A2: Yes, researchers often use various spectroscopic methods to characterize this compound and its derivatives. These include:
- FT-IR: This technique helps identify functional groups and characterize synthesized compounds. [, , ]
- MS: Mass spectrometry is used to determine molecular weight and analyze fragmentation patterns. [, ]
- 1H-NMR: This technique provides information about the hydrogen atoms' environment in a molecule, aiding in structural elucidation. [, , ]
- UV-Vis spectrophotometry: This method is utilized to study electronic transitions and determine concentrations in solutions. [, , ]
- Sulfur-33 NMR: This technique specifically analyzes sulfur atoms, providing insights into their electronic environment and bonding characteristics. []
Q3: Is this compound stable under various conditions?
A3: The stability of this compound can vary depending on the specific conditions. One study showed that this compound remains stable at room temperature for up to 6 months but decomposes at temperatures exceeding 180°C. []
Q4: What are some applications of this compound related to its material properties?
A4: this compound is used in various applications, including:
- Drug formulations: It can enhance the solubility and bioavailability of certain drugs. [, ]
- Electrolyte in capacitors: this compound derivatives, when used as dopants in conductive polymers, enhance the performance and reliability of solid electrolyte capacitors, especially under high-temperature conditions. []
Q5: Does this compound exhibit catalytic properties?
A5: Yes, this compound and its derivatives can act as catalysts in various organic reactions. For example:
- Silica-supported this compound: This material effectively catalyzes the Claisen rearrangement of allyl aryl ethers to produce allylphenols under microwave irradiation and solvent-free conditions. []
- Dodecyl this compound/H2O microemulsion system: This system enables the synthesis of 4H-pyran derivatives through a three-component condensation reaction, offering advantages such as dual catalysis, high liaison formation efficiency, and environmentally benign conditions. []
- p-methyl this compound: This compound shows high catalytic activity in ester synthesis, providing advantages such as simple processes, short production cycles, and reduced pollution. []
Q6: Has computational chemistry been employed to study this compound and its derivatives?
A6: Yes, computational methods like Density Functional Theory (DFT) are extensively used to study various aspects of this compound and its derivatives, including:
- Conformational analysis: DFT calculations help determine the most stable conformations of this compound derivatives in the gas phase. [, ]
- Reaction mechanism studies: DFT calculations are used to investigate the mechanisms of reactions involving this compound derivatives, providing insights into transition states, activation energies, and reaction pathways. []
- Acidity predictions: DFT calculations allow researchers to predict and compare the gas-phase acidity of ortho-substituted benzenesulfonic acids, considering factors like intramolecular hydrogen bonding. []
Q7: How do structural modifications of this compound affect its activity?
A7: Structural modifications, particularly the position and number of substituents, significantly impact the activity and selectivity of this compound derivatives. For example:
- P2X receptor antagonism: Studies on suramin analogs, which are structurally related to this compound, reveal that the position of sulfonic acid groups drastically influences their potency and selectivity for different P2X receptor subtypes. The para-isomer, NF110, showed increased activity at P2X3 receptors compared to the meta- and ortho-isomers. []
- Anion transport inhibition: Research on the inhibitory effects of this compound derivatives on oxalate transport in erythrocyte membranes showed that electronic properties, especially electron acceptor capacities, play a crucial role. Additionally, the position of substituents significantly influenced the inhibition. []
Q8: What are some formulation strategies for improving the stability or bioavailability of this compound derivatives?
A8: Researchers have explored several strategies to enhance the formulation and stability of this compound derivatives in pharmaceutical applications:
- Crystalline salt forms: Preparing crystalline salts, such as the this compound salt of clopidogrel, improves stability, ease of purification, and facilitates large-scale production. [, ]
- Choice of solvent: Selecting appropriate solvents during synthesis and purification can lead to the formation of more stable crystalline forms. []
Q9: What analytical methods are commonly used to study this compound and its derivatives?
A9: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives:
- HPLC: This technique is valuable for separating and quantifying mixtures of this compound derivatives, such as isomeric toluenesulfonic acids, in complex matrices. [, ]
- Bromimetry: This titration method helps determine the concentration of hydroxy-benzenesulfonic acid monosodium salt (sodium phenolsulfonate) with high precision and accuracy. []
Q10: What is the environmental impact of this compound, and are there strategies for its degradation?
A10: While this compound has industrial applications, it's crucial to consider its environmental impact. Studies have focused on:
- Biodegradation: Research highlights the potential of specific bacteria, including Pseudomonas sp., Arthrobacter sp., to utilize sulfonated aromatic compounds, including this compound derivatives, as a sulfur source for growth and degrade them. This microbial desulfonation process offers a promising bioremediation approach for treating industrial wastewater containing these compounds. []
- Photocatalytic degradation: Researchers have explored using concentrated solar radiation and photocatalysts to degrade this compound in wastewater. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.